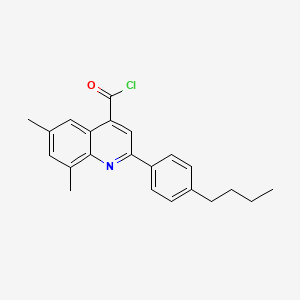

2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Description

Systematic Nomenclature and Structural Characterization

The systematic nomenclature of 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride follows International Union of Pure and Applied Chemistry conventions, providing a precise description of its molecular architecture. The compound's molecular formula C₂₂H₂₂ClNO indicates a molecular weight of 351.87 grams per mole, reflecting the substantial size and complexity of this heterocyclic system. The structure encompasses a quinoline backbone substituted at multiple positions with carefully positioned functional groups that determine its chemical reactivity and biological activity.

The quinoline ring system serves as the central scaffold, with the nitrogen atom at position 1 contributing to the heterocyclic character of the molecule. At position 2 of the quinoline ring, a 4-butylphenyl substituent introduces significant steric bulk and hydrophobic character to the molecule. This substituent consists of a phenyl ring bearing a butyl chain at the para position, contributing to the compound's lipophilic properties and potential membrane permeability characteristics.

The 6,8-dimethyl substitution pattern on the quinoline ring creates a specific electronic environment that influences both the compound's reactivity and its interaction with biological targets. These methyl groups are strategically positioned to provide steric hindrance around the quinoline nitrogen while simultaneously affecting the electron density distribution throughout the aromatic system. The carbonyl chloride functionality at position 4 represents the most reactive site in the molecule, serving as an excellent electrophilic center for nucleophilic substitution reactions.

Table 1: Key Structural Parameters of 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl Chloride

The three-dimensional conformation of the molecule reveals important spatial relationships between the various substituents. The butylphenyl group at position 2 adopts a configuration that minimizes steric interactions with the quinoline ring system while maximizing π-π stacking interactions with aromatic targets. The carbonyl chloride group extends from the quinoline plane, creating an accessible electrophilic site for chemical modification.

Spectroscopic analysis techniques provide detailed insights into the structural characteristics of this compound. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns corresponding to the various aromatic and aliphatic proton environments. The quinoline protons appear in characteristic downfield regions, while the butyl chain protons exhibit typical aliphatic coupling patterns. Mass spectrometry confirms the molecular ion peak at 351.87 mass units, consistent with the proposed molecular formula.

Historical Context in Quinoline Derivative Research

The development of quinoline-based compounds represents one of the most significant chapters in the history of medicinal chemistry and pharmaceutical research. Quinoline itself was first isolated from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially termed it "leukol," meaning "white oil" in Greek. This discovery marked the beginning of an extensive research program that would eventually lead to the development of numerous life-saving medications and chemical intermediates.

The historical significance of quinoline derivatives became apparent in the early twentieth century with the recognition of their antimalarial properties. The natural alkaloid quinine, derived from the bark of Cinchona trees, had been used for centuries to treat malaria, but it was not until the structural elucidation of quinoline that scientists understood the molecular basis of its activity. This understanding paved the way for the rational design of synthetic quinoline derivatives with enhanced therapeutic properties.

Table 2: Historical Milestones in Quinoline Derivative Development

The emergence of quinolone antibiotics in the 1960s represented a revolutionary advancement in antimicrobial therapy. The discovery of nalidixic acid, the first clinically useful quinolone, arose from investigations into chloroquine synthesis byproducts at Sterling Drug. This serendipitous discovery led to the identification of 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid as an active antibacterial agent, despite its modest potency compared to later developments.

The systematic exploration of quinoline structure-activity relationships began in earnest during the 1970s and 1980s, driven by the need to overcome bacterial resistance and expand the therapeutic spectrum of quinolone antibiotics. Researchers at Imperial Chemical Industries conducted pioneering work on quinoline derivatives, filing patents that covered extensive structural modifications of the quinoline core. These investigations established fundamental principles for quinoline derivative design that continue to guide modern drug discovery efforts.

Contemporary research into quinoline derivatives has expanded far beyond their original antimicrobial applications. Modern investigations have revealed significant potential for quinoline-based compounds in cancer therapy, with numerous derivatives demonstrating potent cytotoxic activity against various tumor cell lines. The unique electronic properties of the quinoline scaffold make it particularly suitable for interactions with deoxyribonucleic acid and protein targets involved in cancer progression.

The development of 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride represents a continuation of this rich historical tradition in quinoline chemistry. The specific substitution pattern of this compound reflects modern understanding of structure-activity relationships in quinoline derivatives, incorporating design elements that optimize both chemical reactivity and biological activity. The carbonyl chloride functionality provides a versatile handle for further structural modifications, while the butylphenyl and dimethyl substituents fine-tune the compound's physicochemical properties.

Recent advances in quinoline derivative research have been facilitated by sophisticated computational modeling techniques and high-throughput screening methodologies. These modern approaches have enabled researchers to design quinoline derivatives with unprecedented selectivity and potency for specific biological targets. The synthesis of compounds like 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride benefits from these advances, incorporating structural features that have been validated through extensive computational and experimental studies.

Properties

IUPAC Name |

2-(4-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClNO/c1-4-5-6-16-7-9-17(10-8-16)20-13-19(22(23)25)18-12-14(2)11-15(3)21(18)24-20/h7-13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAJVFSBYNGWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Substitution Reactions:

Introduction of the Carbonyl Chloride Group: The final step involves the conversion of a carboxylic acid derivative to the corresponding carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Oxidation and Reduction: The quinoline core can participate in redox reactions, potentially altering its electronic properties and biological activity.

Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo further substitution reactions, introducing additional functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

Amides and Esters: Formed through nucleophilic substitution reactions.

Oxidized or Reduced Quinoline Derivatives: Resulting from redox reactions.

Scientific Research Applications

Interaction Studies

Research involving 2-(4-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride often focuses on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary interaction studies are crucial for understanding its therapeutic potential and mechanisms of action.

Case Studies and Research Findings

While specific case studies focusing exclusively on 2-(4-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride are scarce, related research on quinoline derivatives has yielded promising results:

- Antimicrobial Activity : Various studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-butylphenyl)-6,8-dimethylquinoline have been effective against resistant strains of bacteria.

- Anticancer Properties : Research has indicated that certain quinolines can induce apoptosis in cancer cells. The structural modifications present in 2-(4-butylphenyl)-6,8-dimethylquinoline could enhance these properties.

- Enzyme Inhibition Studies : Quinoline-based compounds have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways related to diseases such as diabetes and cancer.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride depends on its specific application:

Biological Activity: In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

Catalysis: As a ligand, the compound can coordinate with metal centers, facilitating catalytic cycles and enhancing reaction rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous quinoline-4-carbonyl chlorides and related derivatives, focusing on structural variations, physicochemical properties, reactivity, and applications.

Structural Analogues with Alkyl/Aryl Substituents

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Purity | Hazard Class |

|---|---|---|---|---|---|---|

| 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 1160262-71-4 | C₂₂H₂₂ClNO | 367.87 | 4-butylphenyl, 6,8-dimethyl | 95% | Not specified |

| 2-(4-tert-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | sc-320952 | C₂₃H₂₄ClNO | 381.90 | 4-tert-butylphenyl, 6,8-dimethyl | N/A | Not specified |

| 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 1160262-84-9 | C₁₉H₁₆ClNO₂ | 325.79 | 4-methoxyphenyl, 6,8-dimethyl | N/A | Not specified |

| 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 1160262-94-1 | C₂₂H₂₂ClNO₂ | 367.87 | 4-isobutoxyphenyl, 6,8-dimethyl | N/A | Irritant |

| 2-(4-Butylphenyl)-6-methylquinoline-4-carbonyl chloride | 1160253-57-5 | C₂₁H₂₀ClNO | 337.84 | 4-butylphenyl, 6-methyl | 95% | Not specified |

Key Observations :

- Steric Hindrance: The tert-butyl group in 2-(4-tert-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride introduces significant steric bulk, which may slow nucleophilic substitution reactions compared to the linear butyl chain in the target compound .

- Reactivity : Acyl chlorides with electron-withdrawing groups (e.g., methoxy) are typically less reactive toward nucleophiles than alkyl-substituted derivatives. However, the target compound’s butylphenyl and dimethyl groups balance reactivity and stability for synthetic applications .

Research Findings and Trends

- Synthetic Utility: Quinoline-4-carbonyl chlorides react with nucleophiles (e.g., amines, alcohols) to form amides or esters. For instance, 2-phenylquinoline-4-carboxyl chloride condenses with ethylenediamine to yield bis-quinoloyl derivatives .

- Structural-Activity Relationships: The 6,8-dimethyl substitution in the target compound may enhance planarity and π-π stacking in drug-receptor interactions compared to mono-methylated analogues (e.g., 2-(4-Butylphenyl)-6-methylquinoline-4-carbonyl chloride) .

Biological Activity

2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a synthetic compound belonging to the class of quinoline derivatives. Quinoline and its derivatives are well-known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of approximately 351.87 g/mol. Its structure features a quinoline backbone with a butylphenyl substituent and two methyl groups at the 6 and 8 positions, along with a carbonyl chloride group at the 4 position. The carbonyl chloride group enhances its reactivity towards nucleophiles, making it a candidate for various chemical transformations that may lead to biologically active derivatives.

The biological activity of 2-(4-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is primarily attributed to its interaction with various molecular targets:

- DNA Intercalation : The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes, which is crucial for DNA replication and transcription. This mechanism is often associated with anticancer effects.

- Receptor Modulation : The butylphenyl group enhances binding affinity to certain receptors, potentially modulating their activity. This suggests that the compound may have applications in targeting specific signaling pathways relevant to various diseases.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-(4-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride can inhibit cancer cell proliferation by inducing apoptosis through various pathways including the modulation of eIF4A activity .

| Study | Compound | Mechanism | Result |

|---|---|---|---|

| Quinoline derivatives | eIF4A inhibition | Induced apoptosis in cancer cells | |

| 2-(4-butylphenyl) analogues | Topoisomerase inhibition | Reduced cell viability in cancer lines |

Antibacterial Activity

Another area of interest is the antibacterial properties of quinoline derivatives. Preliminary studies suggest that compounds structurally related to 2-(4-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride exhibit moderate antibacterial activity against several strains of bacteria.

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Moderate |

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that quinoline derivatives can effectively inhibit the growth of various cancer cell lines. For example, compounds similar to 2-(4-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride were tested against breast cancer cell lines and showed significant cytotoxic effects.

- Structure-Activity Relationship (SAR) : A study focusing on SAR revealed that modifications on the quinoline ring can significantly alter biological activity. For instance, introducing different substituents at various positions on the quinoline ring affected both potency and selectivity towards different biological targets .

Q & A

Q. What synthetic strategies are effective for preparing 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, and how do reaction parameters impact yield?

- Methodological Answer : The synthesis typically involves multi-step pathways, including:

-

Friedländer quinoline synthesis : Cyclization of substituted anilines with ketones under acid catalysis.

-

Pd-catalyzed cross-coupling : For introducing aryl groups (e.g., 4-butylphenyl) at the quinoline C-2 position .

-

Carboxylic acid to acid chloride conversion : Using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under anhydrous conditions .

-

Key parameters : Reaction temperature (60–100°C for cyclization), solvent choice (DMF for Pd-catalyzed steps), and stoichiometry of acylating agents (excess SOCl₂ ensures complete conversion).

-

Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity (>95%) .

- Data Table : Synthetic Conditions for Analogous Quinoline Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinoline cyclization | AcOH, reflux, 12h | 65–78 | |

| Aryl group coupling | PdCl₂(PPh₃)₂, K₂CO₃, DMF, 80°C | 70–85 | |

| Acid chloride formation | SOCl₂, toluene, 0°C → RT, 4h | >90 |

Q. Which analytical techniques are critical for confirming the structure and purity of quinoline-4-carbonyl chloride derivatives?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., quinoline H-3 singlet at δ 8.5–9.0 ppm) and verifies substituent positions .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for C₂₂H₂₁ClNO₂ requires m/z 382.1209) .

- Melting Point : Consistency with literature values (e.g., 62–64°C for 4-chloro-2-phenylquinoline analogs) .

- HPLC : Detects impurities (<1% area) using C18 columns and acetonitrile/water gradients .

Q. How can researchers optimize solvent systems for purifying quinoline-based acid chlorides?

- Methodological Answer :

- Precipitation : Use hexane to precipitate crude product after SOCl₂ reaction.

- Column Chromatography : Employ silica gel with non-polar solvents (hexane/ethyl acetate 4:1) to separate unreacted starting materials .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (e.g., 223–225°C melting range for aminoquinoline analogs) .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., 6,8-dimethyl) influence the reactivity of the carbonyl chloride group in nucleophilic substitutions?

- Methodological Answer :

- Steric Effects : 6,8-Dimethyl groups hinder nucleophilic attack, requiring longer reaction times for amide formation (e.g., 24h for piperazine conjugation vs. 12h for unsubstituted analogs) .

- Electronic Effects : Methyl groups slightly deactivate the carbonyl chloride, necessitating activated nucleophiles (e.g., amine bases like Et₃N) .

- Kinetic Studies : Monitor reaction progress via TLC (Rf shift from 0.8 to 0.3 in ethyl acetate/hexane) .

Q. What strategies resolve discrepancies in spectroscopic data when synthesizing structurally similar quinoline derivatives?

- Methodological Answer :

-

Isotopic Labeling : Use 13C-enriched reagents to clarify ambiguous NMR signals (e.g., distinguishing quinoline C-4 vs. C-2 carbons) .

-

X-ray Crystallography : Resolve positional isomerism (e.g., 4-butylphenyl vs. 3-butylphenyl substitution) .

-

Computational Modeling : Compare experimental 1H NMR shifts with DFT-predicted values (RMSD <0.1 ppm confirms assignments) .

- Data Table : Example NMR Discrepancy Resolution for 2-Arylquinolines

| Compound | Observed δ (ppm) | Predicted δ (ppm) | Resolution Method |

|---|---|---|---|

| 2-(4-Bromophenyl)-quinoline | 8.52 (H-3) | 8.49 | X-ray crystallography |

| 6,8-Dimethylquinoline derivative | 2.45 (CH₃) | 2.48 | 13C-HSQC correlation |

Q. How can the 4-butylphenyl and 6,8-dimethyl groups be leveraged to improve pharmacokinetic properties in drug conjugates?

- Methodological Answer :

- Lipophilicity : The 4-butylphenyl group enhances membrane permeability (logP ~4.2 vs. ~2.5 for unsubstituted analogs), measured via shake-flask method .

- Metabolic Stability : 6,8-Dimethyl groups reduce CYP450-mediated oxidation (t₁/₂ >6h in liver microsomes vs. 2h for des-methyl analogs) .

- Toxicity Screening : Bacterial reverse mutation assays (e.g., E. coli WP2uvrA) confirm no mutagenicity up to 1 mM/plate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.